

An In-depth Technical Guide to 4-Oxoheptanoic Acid (CAS: 924-97-0)

Author: BenchChem Technical Support Team. Date: December 2025

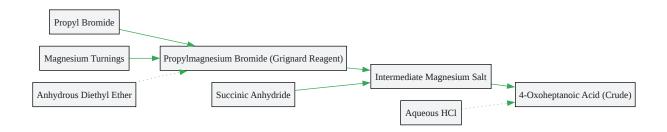
For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxoheptanoic acid, also known as 3-butyrylpropionic acid, is a gamma-keto acid with the chemical formula C₇H₁₂O₃. As a member of the keto acid family, it possesses two key functional groups: a carboxylic acid and a ketone. This bifunctionality makes it a versatile building block in organic synthesis and a molecule of interest in the study of metabolic pathways and cellular signaling. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, analytical characterization, and potential biological activities of **4-oxoheptanoic acid**, tailored for professionals in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-oxoheptanoic acid** is presented in Table 1. This data is crucial for its handling, characterization, and application in experimental settings.


Property	Value	Reference
CAS Number	924-97-0	
Molecular Formula	C7H12O3	[1]
Molecular Weight	144.17 g/mol	[1]
IUPAC Name	4-Oxoheptanoic acid	
Synonyms	3-Butyrylpropionic acid, γ- Ketoenanthic acid	_
Appearance	Solid	_
Predicted Boiling Point	268.7 °C at 760 mmHg	_
Predicted Density	1.061 g/cm ³	_
Predicted pKa	~4.5 (Carboxylic Acid)	_
SMILES	CCCC(=0)CCC(=0)O	[1]
InChI	InChI=1S/C7H12O3/c1-2-3- 6(8)4-5-7(9)10/h2-5H2,1H3, (H,9,10)	[1]
InChIKey	ACHSNZNVVUIPJX- UHFFFAOYSA-N	[1]

Experimental Protocols Synthesis of 4-Oxoheptanoic Acid

A common and effective method for the synthesis of γ -keto acids is the reaction of a Grignard reagent with succinic anhydride, followed by acidic workup and hydrolysis.[2][3] The following protocol details a plausible synthesis of **4-oxoheptanoic acid**.

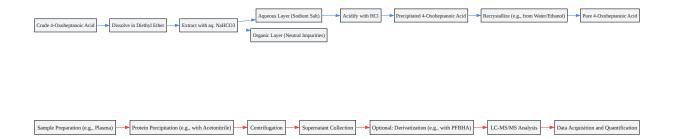
3.1.1. Synthesis Workflow

Click to download full resolution via product page

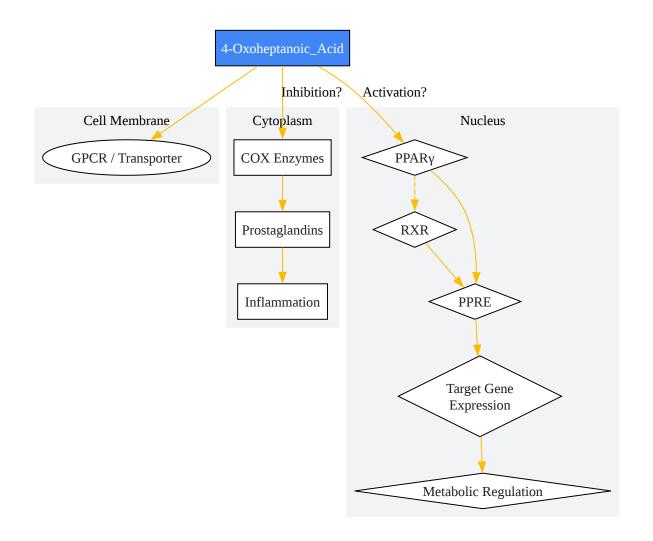
Caption: Synthetic workflow for **4-oxoheptanoic acid**.

3.1.2. Detailed Protocol

- Preparation of Propylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of propyl bromide (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Succinic Anhydride: Cool the Grignard solution to 0 °C in an ice bath. In a separate flask, prepare a suspension of succinic anhydride (1.0 eq) in anhydrous diethyl ether. Add the succinic anhydride suspension dropwise to the cooled Grignard reagent with vigorous stirring.[2]
- Workup and Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding the mixture to a beaker of crushed ice and 1 M hydrochloric acid.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.



 Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-oxoheptanoic acid.


Purification of 4-Oxoheptanoic Acid

The crude product can be purified by a combination of liquid-liquid extraction and recrystallization.

3.2.1. Purification Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 325. The reaction of Grignard reagents with some succinic anhydrides Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 325. The reaction of Grignard reagents with some succinic anhydrides Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Oxoheptanoic Acid (CAS: 924-97-0)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336091#4-oxoheptanoic-acid-cas-number-924-97-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com